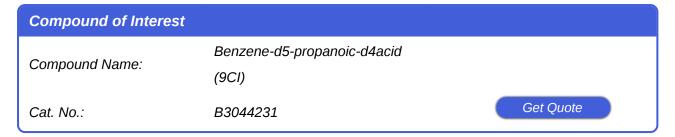


Hydrocinnamic acid-d9 chemical structure

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Hydrocinnamic Acid-d9

Introduction

Hydrocinnamic acid-d9 is the deuterated form of hydrocinnamic acid, a phenylpropanoid that is a metabolite of phenylalanine in plants and microorganisms.[1] Due to the incorporation of nine deuterium atoms, this stable isotope-labeled compound serves as an invaluable tool in various research applications, particularly in analytical chemistry and drug development. Its primary utility lies in its function as an internal standard for mass spectrometry-based quantification, such as GC-MS and LC-MS, and as a tracer in metabolic studies.[2] The deuterium labeling provides a distinct mass shift (M+9), allowing for clear differentiation from its unlabeled counterpart without significantly altering its chemical properties.[3]

This guide provides a comprehensive overview of the chemical structure, properties, and common applications of Hydrocinnamic acid-d9, with a focus on experimental methodologies relevant to researchers and scientists in the field.

Chemical Structure and Properties

Hydrocinnamic acid-d9, also known as 3-Phenylpropionic-d9 acid, has all nine non-exchangeable hydrogen atoms of the parent molecule replaced with deuterium.[3] This includes the five hydrogens on the phenyl ring and the four hydrogens on the propanoic acid side chain.

Chemical Structure:



Physicochemical and Spectroscopic Data

The key quantitative properties of Hydrocinnamic acid-d9 are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
Chemical Formula	C ₆ D ₅ CD ₂ CD ₂ COOH	[3]
Molecular Weight	159.23 g/mol	
CAS Number	93131-15-8	_
Appearance	Solid	_
Melting Point	47-49 °C	_
Boiling Point	280 °C (at 760 mmHg)	-
Isotopic Purity	≥98 atom % D	-
Solubility	H ₂ O: 10 mg/mL (requires sonication and pH adjustment) DMSO: 30 mg/mL	-
Storage Conditions	Store at -20°C for short-term (1 month) or -80°C for long-term (6 months).	-
InChI Key	XMIIGOLPHOKFCH- NVLGFDPUSA-N	_
SMILES String	[2H]c1c([2H])c([2H])c(c([2H])c1 [2H])C([2H])([2H])C([2H]) ([2H])C(O)=O	_

Experimental Protocols Synthesis of Hydrocinnamic Acid

While specific synthesis protocols for the deuterated version are proprietary, the general synthesis of hydrocinnamic acid typically involves the reduction of cinnamic acid. A common



laboratory-scale method is the catalytic hydrogenation of cinnamic acid. The synthesis of the d9-labeled compound would follow a similar pathway but would start from deuterated precursors. A representative method for the non-deuterated compound is outlined below.

Protocol: Catalytic Hydrogenation of Cinnamic Acid

- Reaction Setup: In a hydrogenation vessel, dissolve cinnamic acid in a suitable solvent such as ethanol or ethyl acetate.
- Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
- Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-120 psig) and stir the reaction mixture vigorously at room temperature.
- Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
- Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Purification: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
 Concentrate the filtrate under reduced pressure to yield crude hydrocinnamic acid.
- Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., water or heptane) to obtain pure hydrocinnamic acid.

Note: For the synthesis of Hydrocinnamic acid-d9, deuterated cinnamic acid or deuterated hydrogenation reagents would be required.

Application as an Internal Standard in LC-MS Quantification

Hydrocinnamic acid-d9 is frequently used as an internal standard (IS) for the accurate quantification of unlabeled hydrocinnamic acid in biological matrices. The protocol below describes a general workflow for its use in a plasma sample analysis.



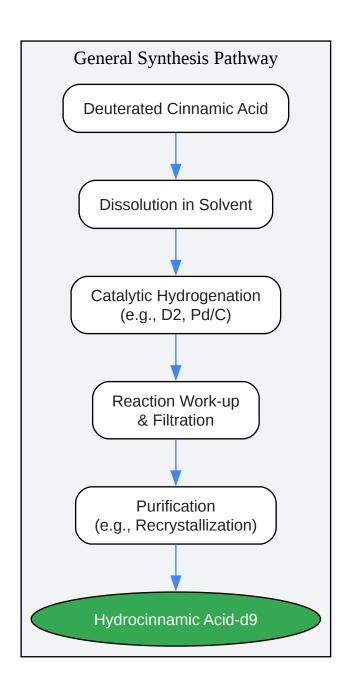
Protocol: Quantification of Hydrocinnamic Acid in Plasma

- Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Hydrocinnamic acid-d9 in a suitable solvent like methanol or DMSO. Perform serial dilutions to create a working solution at the desired concentration (e.g., 100 ng/mL).
- Sample Preparation (Protein Precipitation):
 - Thaw plasma samples on ice.
 - In a microcentrifuge tube, add 50 μL of the plasma sample.
 - Add 10 μL of the Hydrocinnamic acid-d9 internal standard working solution.
 - Add 200 μL of ice-cold acetonitrile to precipitate proteins.
 - Vortex the mixture for 1 minute.
- Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.
- LC-MS/MS Analysis:
 - Inject the sample onto a suitable LC column (e.g., C18).
 - Perform chromatographic separation using a gradient of mobile phases (e.g., water with
 0.1% formic acid and acetonitrile with 0.1% formic acid).
 - Detect and quantify the analyte and the internal standard using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific mass transitions for both hydrocinnamic acid and Hydrocinnamic acid-d9.
- Data Analysis: Calculate the concentration of hydrocinnamic acid in the samples by determining the peak area ratio of the analyte to the internal standard and comparing it against a standard curve.



Diagrams and Workflows Synthesis and Application Workflow

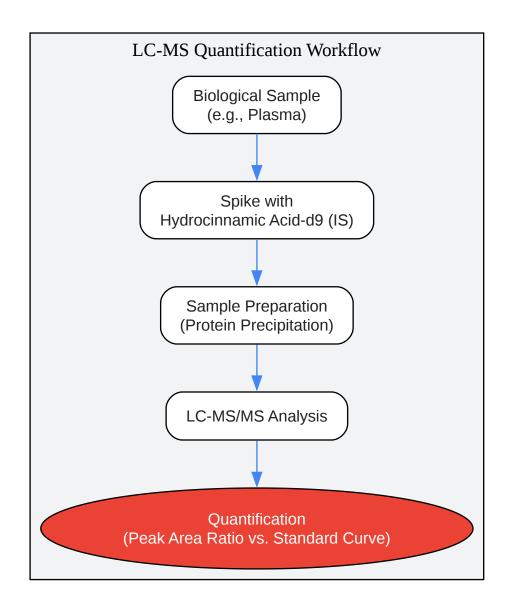
The following diagrams illustrate the logical flow of the synthesis and a typical experimental application of Hydrocinnamic acid-d9.



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Caption: General synthesis workflow for Hydrocinnamic acid-d9.





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Caption: Workflow for using Hydrocinnamic acid-d9 as an internal standard.

Biological Relevance and Applications

While Hydrocinnamic acid-d9 itself is primarily an analytical tool, its unlabeled counterpart, hydrocinnamic acid, and its derivatives (hydroxycinnamic acids) are subjects of extensive research due to their biological activities. These compounds are known for their antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties. They are investigated for potential therapeutic applications in conditions ranging from skin disorders to neurodegenerative diseases.



The use of Hydrocinnamic acid-d9 enables researchers to:

- Accurately measure endogenous or administered hydrocinnamic acid levels in preclinical and clinical studies.
- Trace metabolic pathways, such as phenylalanine metabolism, by following the fate of the deuterated label.
- Improve the reliability and reproducibility of pharmacokinetic and pharmacodynamic studies of related therapeutic agents.

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- To cite this document: BenchChem. [Hydrocinnamic acid-d9 chemical structure].
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